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Compound of Interest

Compound Name: 2-bromo-1H-pyrrole

Cat. No.: B1281040 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-bromo-1H-pyrrole, a key heterocyclic building block in organic synthesis. The document

is intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics. While direct experimental spectra for 2-bromo-1H-
pyrrole are not readily available in public databases, this guide synthesizes data from related

compounds and established spectroscopic principles to present a reliable, predicted profile.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for 2-bromo-1H-pyrrole. These

values are estimated based on data for pyrrole and its derivatives, as well as known substituent

effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-1 (N-H) 8.1 - 8.3 Broad Singlet -

H-5 ~6.8
Triplet or Doublet of

Doublets

J₅,₄ ≈ 2.5-3.0, J₅,₃ ≈

1.5-2.0

H-3 ~6.3
Triplet or Doublet of

Doublets

J₃,₄ ≈ 3.0-3.5, J₃,₅ ≈

1.5-2.0

H-4 ~6.2
Triplet or Doublet of

Doublets

J₄,₅ ≈ 2.5-3.0, J₄,₃ ≈

3.0-3.5

Note: The chemical shifts of pyrrole protons are sensitive to solvent and concentration. The

presence of the electron-withdrawing bromine atom at C-2 is expected to deshield the adjacent

H-3 and H-5 protons to a lesser extent than a nitro group, but more than an alkyl group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Predicted Chemical Shift (δ, ppm)

C-2 95 - 105

C-5 120 - 125

C-3 110 - 115

C-4 110 - 115

Note: The C-2 carbon, directly attached to bromine, is expected to be significantly shielded due

to the "heavy atom effect," resulting in a lower chemical shift. The other carbon signals are

predicted based on the values for pyrrole, with minor shifts due to the substituent.

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3350 - 3450 Medium, Sharp

Aromatic C-H Stretch 3100 - 3150 Medium

C=C Stretch (ring) 1500 - 1550 Medium

C-N Stretch (ring) 1350 - 1450 Strong

C-H In-plane Bend 1000 - 1100 Medium

C-Br Stretch 550 - 650 Medium-Strong

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Value Ion Comments

145/147 [M]⁺

Molecular ion peak. The two

peaks of ~1:1 intensity are due

to the presence of ⁷⁹Br and

⁸¹Br isotopes.[1]

66 [M - Br]⁺

Loss of a bromine radical, a

common fragmentation for

bromo-compounds.[1]

39 [C₃H₃]⁺
Further fragmentation of the

pyrrole ring.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2-bromo-1H-
pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-bromo-1H-pyrrole in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a one-dimensional ¹H spectrum with the following typical parameters:

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 2.5 s

Process the data with an exponential window function (line broadening of 0.3 Hz) and

perform Fourier transformation.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS

signal at 0.00 ppm.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

Typical parameters:

Spectral Width: 240 ppm

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 5.0 s

Acquisition Time: 1.0 s
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Process the data with an exponential window function (line broadening of 1.0 Hz) and

perform Fourier transformation.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃

solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of solid 2-bromo-1H-pyrrole
directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This

is the preferred method for its simplicity.

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

Place the sample for analysis.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-bromo-1H-pyrrole (approximately 1

mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer, for instance, a quadrupole or time-of-flight

(TOF) analyzer, with an electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source, often via direct infusion or through a gas

chromatograph (GC-MS).

The sample is vaporized and then ionized using a high-energy electron beam (typically 70

eV).

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio. The presence of bromine should result in a characteristic M/M+2 isotopic pattern for

the molecular ion and any bromine-containing fragments.[1]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthetic compound like 2-bromo-1H-pyrrole.
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A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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